Calycosin

Catalog No.
S522532
CAS No.
20575-57-9
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calycosin

CAS Number

20575-57-9

Product Name

Calycosin

IUPAC Name

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3

InChI Key

ZZAJQOPSWWVMBI-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C(OC)C(O)=C2)=COC3=C1C=CC(O)=C3

Solubility

In methanol, 1 mg/mL, clear, colorless

Synonyms

7,3'-dihydroxy-4'-methoxyisoflavone, calycosin

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O

Description

The exact mass of the compound Calycosin is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 542.1 mg/l at 25 °c (est)in methanol, 1 mg/ml, clear, colorless. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Calycosin is a naturally occurring isoflavonoid, a type of plant compound found in abundance in legumes like astragalus and clover []. It has gained significant interest in scientific research due to its diverse biological activities, making it a potential candidate for various therapeutic applications. Here's a closer look at some key areas of scientific research involving calycosin:

Bone Health

Studies suggest calycosin might play a role in promoting bone health. Research indicates it can stimulate osteoblast activity, the cells responsible for bone formation []. Additionally, calycosin may help prevent bone resorption, the breakdown of bone tissue, potentially offering benefits for conditions like osteoporosis [].

Neuroprotective Effects

Calycosin demonstrates potential neuroprotective properties. Studies in animal models suggest it may help protect brain cells from damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [, ].

Calycosin is a naturally occurring isoflavonoid, specifically classified as an isoflavone, with the chemical formula C₁₆H₁₂O₅. It is predominantly found in the root of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. Calycosin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its structural uniqueness, characterized by a 7-hydroxy substitution on the benzopyran ring, contributes to its diverse pharmacological effects .

, including glucosylation and oxidation. The glucosylation process, often facilitated by enzymes such as UDP-glucosyltransferases, results in derivatives like calycosin-7-O-β-D-glucoside. This reaction enhances the solubility and bioavailability of calycosin, making it more effective in biological systems . Additionally, calycosin can participate in redox reactions due to its phenolic structure, which allows it to act as an antioxidant by scavenging free radicals .

Calycosin has been extensively studied for its biological activities:

  • Antioxidant Activity: It exhibits strong antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects: Calycosin suppresses inflammatory pathways, notably through the downregulation of protein kinase A/cyclic adenosine monophosphate response element-binding protein and p38 mitogen-activated protein kinase signaling pathways .
  • Anticancer Properties: Research indicates that calycosin can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Bone Health: It promotes osteoblast differentiation and mineralization by activating runt-related transcription factor 2 expression in mesenchymal stem cells .

Calycosin can be synthesized through several methods:

  • Natural Extraction: It is primarily extracted from Astragalus membranaceus using solvents like ethanol or methanol.
  • Biocatalytic Synthesis: Recent studies have demonstrated a biocatalytic approach utilizing recombinant enzymes such as UDP-glucosyltransferase to selectively glucosylate calycosin at the C7 position, yielding calycosin-7-O-β-D-glucoside with high efficiency .
  • Chemical Synthesis: Synthetic routes involve multi-step organic reactions that modify simpler isoflavones into calycosin.

Calycosin has various applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being investigated for use in drug formulations targeting chronic diseases.
  • Nutraceuticals: As a dietary supplement, calycosin is marketed for its health benefits, particularly in improving cardiovascular health and bone density.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage .

Interaction studies have shown that calycosin can influence various biological pathways:

  • Drug Interactions: Calycosin may alter the pharmacokinetics of certain drugs by affecting metabolic enzymes like cytochrome P450.
  • Synergistic Effects: When combined with other compounds such as curcumin or resveratrol, calycosin exhibits enhanced therapeutic effects against inflammation and cancer .

Several compounds share structural similarities with calycosin. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
FormononetinC₁₄H₁₂O₄A methoxy derivative of calycosin with similar bioactivity.
DaidzeinC₁₄H₁₀O₄An isoflavone known for its estrogenic activity.
GenisteinC₁₄H₉O₄Another isoflavone with significant anticancer properties.

Calycosin stands out due to its unique 7-hydroxy substitution which enhances its solubility and bioactivity compared to these similar compounds. Its specific mechanisms in promoting osteoblast differentiation also highlight its distinct role in bone health compared to others like daidzein and genistein .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to off-white powder

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

LogP

log Kow = 2.37 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

09N3E8P7TA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway.

Vapor Pressure

2.4X10-10 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

20575-57-9

Metabolism Metabolites

Calycosin and calycosin-7-O-beta-d-glucoside are two main bioactive isoflavonoids in Astragali Radix. To profile the metabolites of calycosin in rat hepatic 9000 g supernatant incubation system and the metabolites of calycosin-7-O-beta-d-glucoside in rat urine, high performance liquid chromatography with diode array detector and combined with electrospray ionization ion trap time-of-flight multistage mass spectrometry (HPLC-DAD-ESI-IT-TOF-MSn) technique was used. Totally, 24 new in vitro metabolites of calycosin and 33 new in vivo metabolites of calycosin-7-O-beta-d-glucoside were identified. Monoglucosylation, monopentosylation, demethylation, dehydroxylation, dimerization, and trimerization were found to be new in vitro metabolic reactions of calycosin; hydroxylation and hydrogenation were new metabolic reactions of calycosin-7-O-beta-d-glucoside in vivo. The major metabolic reactions of calycosin in rat hepatic 9000 g supernatant incubation system were monohydroxylation on A-ring, dimerization (CO coupling), dimerization (CC coupling) and dehydroxylation; the major phase I metabolic reactions of calycosin-7-O-beta-d-glucoside in rats were deglycosylation, hydroxylation, demethylation and dehydroxylation. Hydroxylation, dehydroxylation, and demethylation were common metabolic pathways to calycosin and calycosin-7-O-beta-d-glucoside, and some of their metabolites formed through these reactions, such as 8-hydroxycalycosin (S10, M10), pratensein (5-hydroxycalycosin, S19, M27) and formononetin (S22, M28), daidzein (M22), 7,3',4'-trihydroxyisoflavone (S13, aglycon of M3 and M8), equol (aglycon of M19 and M20) had been reported to have many bioactivities related to the pharmacological effects of calycosin and calycosin-7-O-beta-d-glucoside. These findings would enhance understanding of the metabolism and real active forms of calycosin and calycosin-7-O-beta-d-glucoside.
In vivo and in vitro metabolites of calycosin-7-O-beta-D-glucopyranoside in rats were identified using a specific and sensitive high performance liquid chromatography-tandem mass spectrometry (HPLC-MS(n)) method. The parent compound and twelve metabolites were found in rat urine after oral administration of calycosin-7-O-beta-D-glucopyranoside. The parent compound and six metabolites were detected in rat plasma. In heart, liver, spleen, lung and kidney samples, respectively, six, eight, seven, nine and nine metabolites were identified, in addition to the parent compound. Three metabolites, but no trace of parent drug, were found in the rat intestinal flora incubation mixture and feces, which demonstrated cleavage of the glycosidic bond of the parent compound in intestines. The main phase I metabolic pathways of calycosin-7-O-beta-D-glucopyranoside in rats were deglycosylation, dehydroxylation and demethylation reactions; phase II metabolism included sulfation, methylation, glucuronidation and glycosylation (probably). Furthermore, two metabolites commonly found in rat urine, plasma and tissues were isolated from feces and characterized by NMR. The antiviral activities of the metabolite calycosin against coxsackie virus B3 (CVB3) and human immunodeficiency virus (HIV) were remarkably stronger than those of calycosin-7-O-beta-D-glucopyranoside.

Wikipedia

Calycosin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

General Manufacturing Information

Isoflavone and phytoestrogen isolated from traditional Chinese medicinal herb

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Keep in a dry place.

Interactions

Danggui Buxue Tang (DBT), a herbal decoction contains Astragali Radix (AR) and Angelicae Sinensis Radix (ASR), has been used as a health food supplement in treating menopausal irregularity in women for more than 800 years in China. Several lines of evidence indicate that the synergistic actions of AR and ASR in this herbal decoction leading to a better pharmacological effect of DBT. Here, the role of different herbs in directing the transport of active ingredients of DBT was determined. A validated RRLC-QQQ-MS/MS method was applied to determinate the permeability of ingredients across the Caco-2 cell monolayer. AR-derived chemicals, including astragaloside IV, calycosin and formononetin, as well as ASR-derived chemicals, including ferulic acid and ligustilide, were determined by RRLC-QQQ-MS/MS. The pharmacokinetic results showed that the membrane permeabilities of calycosin and formononetin, two of the major flavonoids in AR, could be markedly increased in the presence of ASR extract: this induction effect could be mediated by ferulic acid deriving from ASR. In contrast, the extract of AR showed no effect on the chemical permeability. The current results suggested that the ingredients of ASR (such as ferulic acid) could enhance the membrane permeability of AR-derived formononetin and calycosin in cultured Caco-2 cells. The possibility of herb-drug synergy within DBT was proposed here.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Chen HS, Chen X, Li WT, Shen JG. Targeting RNS/caveolin-1/MMP signaling cascades to protect against cerebral ischemia-reperfusion injuries: potential application for drug discovery. Acta Pharmacol Sin. 2018 May;39(5):669-682. doi: 10.1038/aps.2018.27. Epub 2018 Mar 29. Review. PubMed PMID: 29595191; PubMed Central PMCID: PMC5943912.
2: Kong X, Wang F, Niu Y, Wu X, Pan Y. A comparative study on the effect of promoting the osteogenic function of osteoblasts using isoflavones from Radix Astragalus. Phytother Res. 2018 Jan;32(1):115-124. doi: 10.1002/ptr.5955. Epub 2017 Oct 18. Review. PubMed PMID: 29044703.
3: Zhang DQ, Wang HB, Wang SF, Wang DQ. [Research achievements on biological activities of calycosin]. Zhongguo Zhong Yao Za Zhi. 2015 Nov;40(22):4339-45. Review. Chinese. PubMed PMID: 27097403.
4: Gong AG, Li N, Lau KM, Lee PS, Yan L, Xu ML, Lam CT, Kong AY, Lin HQ, Dong TT, Tsim KW. Calycosin orchestrates the functions of Danggui Buxue Tang, a Chinese herbal decoction composing of Astragali Radix and Angelica Sinensis Radix: An evaluation by using calycosin-knock out herbal extract. J Ethnopharmacol. 2015 Jun 20;168:150-7. doi: 10.1016/j.jep.2015.03.033. Epub 2015 Mar 19. Review. PubMed PMID: 25796405.
5: Gao J, Liu ZJ, Chen T, Zhao D. Pharmaceutical properties of calycosin, the major bioactive isoflavonoid in the dry root extract of Radix astragali. Pharm Biol. 2014 Sep;52(9):1217-22. doi: 10.3109/13880209.2013.879188. Epub 2014 Mar 17. Review. PubMed PMID: 24635389.
6: Majewska I, Gendaszewska-Darmach E. Proangiogenic activity of plant extracts in accelerating wound healing - a new face of old phytomedicines. Acta Biochim Pol. 2011;58(4):449-60. Epub 2011 Oct 27. Review. PubMed PMID: 22030557.

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